4'-Hydroxy Diclofenac-13C6

Catalog No.
S864629
CAS No.
1189656-64-1
M.F
C14H11Cl2NO3
M. Wt
318.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxy Diclofenac-13C6

CAS Number

1189656-64-1

Product Name

4'-Hydroxy Diclofenac-13C6

IUPAC Name

2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid

Molecular Formula

C14H11Cl2NO3

Molecular Weight

318.10 g/mol

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1+1,2+1,3+1,4+1,8+1,12+1

InChI Key

KGVXVPRLBMWZLG-OLWCKNASSA-N

SMILES

Array

Synonyms

2-[(2,6-Dichloro-4-hydroxyphenyl)amino](benzene-13C6)acetic Acid;

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl

4'-hydroxydiclofenac is a monocarboxylic acid that is the 4'-hydroxylated metabolite of diclofenac. It has a role as a drug metabolite and an allergen. It is a monocarboxylic acid, a dichlorobenzene, a secondary amino compound and a member of phenols. It is functionally related to a diclofenac.
metabolite of diclofenac; structure in first source

4'-Hydroxy Diclofenac-13C6 is a stable isotope-labeled internal standard for 4'-Hydroxy Diclofenac, the primary and pharmacologically active metabolite of the widely used NSAID, Diclofenac. Its principal application is in quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately determine the concentration of the 4'-Hydroxy Diclofenac metabolite in complex biological matrices such as plasma or urine. The formation of this metabolite is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C9, making its quantification essential for drug metabolism, pharmacokinetic (DMPK), and drug-drug interaction studies.

Using an alternative to 4'-Hydroxy Diclofenac-13C6, such as a deuterated (e.g., d4) standard or an uncertified in-house preparation, introduces significant risks to data integrity. Deuterated standards can exhibit chromatographic shifts, eluting at slightly different times than the unlabeled analyte, which leads to inaccurate compensation for matrix effects during LC-MS analysis. Furthermore, deuterium labels, unlike the exceptionally stable 13C atoms integrated into the carbon skeleton, can be susceptible to back-exchange with hydrogen, compromising the standard's integrity. Relying on uncertified or in-house synthesized standards lacks the guaranteed purity, isotopic enrichment, and concentration accuracy required for reproducible, high-quality data that meets regulatory bioanalytical method validation guidelines.

Superior Isotopic Stability and Minimized Matrix Effects via Co-elution

The primary procurement differentiator for a stable isotope-labeled standard is its ability to mimic the analyte. 13C-labeled standards are chemically and physically more similar to the unlabeled analyte than deuterated standards. This results in near-perfect co-elution during reversed-phase chromatography, a critical factor for accurately compensating for matrix-induced ion suppression or enhancement. In contrast, deuterated standards often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the 'isotope effect', which can lead to differential matrix effects and compromise quantification accuracy.

Evidence DimensionChromatographic Co-elution with Analyte
Target Compound DataVirtually identical retention time to the unlabeled analyte
Comparator Or BaselineDeuterated (e.g., d4) standards: Often exhibit a chromatographic shift, eluting earlier
Quantified DifferenceEliminates retention time shifts caused by the deuterium isotope effect
ConditionsReversed-phase liquid chromatography (LC) coupled with mass spectrometry.

Ensures the most accurate quantification by guaranteeing that the standard and analyte experience identical matrix effects during LC-MS/MS analysis.

Guaranteed Chemical and Isotopic Purity for Regulatory Compliance and Reproducibility

Procuring a certified reference material provides assurance of quality that is essential for method validation under regulatory guidelines such as those from the FDA. Commercially available 4'-Hydroxy Diclofenac-13C6 standards are typically supplied with a Certificate of Analysis confirming high purity (e.g., ≥99% by HPLC) and isotopic enrichment. This contrasts sharply with uncharacterized, in-house synthesized materials. Using a pre-certified standard saves significant time and resources otherwise spent on purification, characterization, and documentation, while ensuring the inter-assay reproducibility required for clinical and preclinical studies.

Evidence DimensionChemical Purity & Isotopic Enrichment
Target Compound Data≥99% chemical purity by HPLC; high isotopic enrichment confirmed by mass spectrometry
Comparator Or BaselineUncertified / In-house preparations: Purity and enrichment are unknown and variable without extensive characterization
Quantified DifferenceProvides a documented, traceable standard meeting typical acceptance criteria for bioanalytical assays
ConditionsAs per Certificate of Analysis from a reputable supplier.

This provides the analytical traceability, accuracy, and reproducibility required for bioanalytical method validation and submission to regulatory agencies.

Robust Label Stability Eliminates Risk of Isotopic Exchange

The 13C atoms in 4'-Hydroxy Diclofenac-13C6 are incorporated into the stable aromatic ring structure, making them not susceptible to chemical or biological exchange. This is a key advantage over deuterated standards, where deuterium atoms—especially if located on or near heteroatoms—can be prone to back-exchange with protons from solvents or the biological matrix during sample storage, extraction, or analysis. Such exchange compromises the integrity of the standard, leading to a loss of the mass difference and causing analytical errors. The stability of the 13C6 label ensures consistent performance from sample preparation through final analysis.

Evidence DimensionIsotopic Label Stability
Target Compound DataNo risk of isotopic exchange under typical bioanalytical conditions
Comparator Or BaselineDeuterated standards: Potential for D/H back-exchange, particularly at labile positions
Quantified Difference100% label retention vs. potential for partial or complete label loss
ConditionsTypical bioanalytical sample processing, storage, and LC-MS/MS analysis conditions.

Guarantees that the internal standard maintains its distinct mass throughout the entire analytical workflow, preventing quantification errors due to label instability.

Clinical and Preclinical Pharmacokinetic (PK) Studies

For quantifying 4'-Hydroxy Diclofenac in plasma, serum, or urine to establish key PK parameters like Cmax, Tmax, and AUC. The superior co-elution and isotopic stability of the 13C6 standard are critical for generating the accurate and reproducible data needed for regulatory submissions.

In Vitro Drug-Drug Interaction (DDI) and Reaction Phenotyping Assays

To accurately measure the formation of 4'-Hydroxy Diclofenac in human liver microsomes or hepatocytes. This compound is essential for CYP2C9 inhibition or induction studies, where precise quantification is necessary to evaluate the DDI potential of new chemical entities.

Therapeutic Drug Monitoring (TDM) and Toxicology

In clinical settings requiring the monitoring of diclofenac metabolite levels. The use of a certified, stable 13C6 internal standard ensures the high degree of accuracy and precision demanded for patient-focused diagnostic and toxicological assessments.

Environmental Contaminant Analysis

For the sensitive and reliable quantification of the diclofenac metabolite 4'-Hydroxy Diclofenac in environmental samples such as wastewater or surface water. The robustness of the 13C6 standard ensures accurate measurement in complex environmental matrices.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

317.0317276 Da

Monoisotopic Mass

317.0317276 Da

Heavy Atom Count

20

UNII

NJF5O599EF

Metabolism Metabolites

4'-hydroxydiclofenac has known human metabolites that include (2S,3S,4S,5R)-6-[4-[2-(carboxymethyl)anilino]-3,5-dichlorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and 2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid.
4'-hydroxydiclofenac is a known human metabolite of diclofenac.

Wikipedia

[2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid

Use Classification

Pharmaceuticals -> Transformation products

Dates

Last modified: 08-15-2023

Explore Compound Types